molecular formula C15H21ClN2 B3852512 1-(3-chlorophenyl)-4-(2-methyl-2-buten-1-yl)piperazine

1-(3-chlorophenyl)-4-(2-methyl-2-buten-1-yl)piperazine

Cat. No. B3852512
M. Wt: 264.79 g/mol
InChI Key: SLCXSGMOJWIFAI-QLKAYGNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-(2-methyl-2-buten-1-yl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It was first synthesized in the 1970s and has since been used in scientific research to study the mechanism of action and physiological effects of serotonergic drugs.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-(2-methyl-2-buten-1-yl)piperazine involves the activation of the 5-HT2A and 5-HT2C receptors, which leads to the release of serotonin in the brain. This results in various physiological effects such as increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-chlorophenyl)-4-(2-methyl-2-buten-1-yl)piperazine include the activation of the sympathetic nervous system, which leads to the release of adrenaline and noradrenaline. This results in various physiological effects such as increased heart rate, blood pressure, and body temperature. MCPP has also been found to increase the release of prolactin, a hormone that is involved in lactation and reproductive function.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-chlorophenyl)-4-(2-methyl-2-buten-1-yl)piperazine in lab experiments include its ability to selectively activate the 5-HT2A and 5-HT2C receptors, which allows for the study of their specific physiological effects. However, the limitations of using 1-(3-chlorophenyl)-4-(2-methyl-2-buten-1-yl)piperazine include its potential to cause adverse effects such as anxiety, nausea, and vomiting.

Future Directions

Future research on 1-(3-chlorophenyl)-4-(2-methyl-2-buten-1-yl)piperazine could focus on its potential use as a therapeutic agent for the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia. Additionally, further studies could investigate the effects of 1-(3-chlorophenyl)-4-(2-methyl-2-buten-1-yl)piperazine on other neurotransmitter systems such as dopamine and norepinephrine.

Scientific Research Applications

MCPP has been used in scientific research to study the effects of serotonergic drugs on the central nervous system. It has been found to act as an agonist of the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep.

properties

IUPAC Name

1-(3-chlorophenyl)-4-[(E)-2-methylbut-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2/c1-3-13(2)12-17-7-9-18(10-8-17)15-6-4-5-14(16)11-15/h3-6,11H,7-10,12H2,1-2H3/b13-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCXSGMOJWIFAI-QLKAYGNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CN1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CN1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4-(2-methyl-2-buten-1-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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